Product packaging for Ismine(Cat. No.:CAS No. 1805-78-3)

Ismine

Cat. No.: B158432
CAS No.: 1805-78-3
M. Wt: 257.28 g/mol
InChI Key: GSEKYIWUAPZIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ismine is a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family, such as Crinum bulbispermum and Pancratium maritimum . As a crinine-type isoquinoline alkaloid, it is of significant interest in pharmacological and drug discovery research, particularly in oncology. Recent integrated studies utilizing network pharmacology, in vitro testing, and molecular docking have identified this compound as a compound with notable potential in anticancer research . Investigations into non-small cell lung cancer (NSCLC) have revealed that this compound exhibits strong and stable binding interactions with key molecular targets. Molecular dynamics simulations confirmed that this compound possesses the most stable ligand-protein interactions among tested compounds, showing strong and consistent binding to the Androgen Receptor (AR) and moderate stability with the estrogen-sensitive receptor (ESR-1) over a 100 ns trajectory . This suggests a multi-target mechanism of action that warrants further investigation. Pathway enrichment analyses indicate that the research applications of this compound are linked to critical cancer-related pathways, including central carbon metabolism, EGFR tyrosine kinase inhibitor resistance, and non-small cell lung cancer pathways . Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies predict that this compound has excellent drug-likeness properties, good oral bioavailability, and a promising safety profile, making it a compelling candidate for further lead optimization and development . This product is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3 B158432 Ismine CAS No. 1805-78-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1805-78-3

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

[6-[2-(methylamino)phenyl]-1,3-benzodioxol-5-yl]methanol

InChI

InChI=1S/C15H15NO3/c1-16-13-5-3-2-4-11(13)12-7-15-14(18-9-19-15)6-10(12)8-17/h2-7,16-17H,8-9H2,1H3

InChI Key

GSEKYIWUAPZIEF-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3

Canonical SMILES

CNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3

Other CAS No.

1805-78-3

Synonyms

ismine

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Ismine

Proposed Biosynthetic Precursors and Intermediates

The foundational building blocks for Amaryllidaceae alkaloids are the aromatic amino acids L-phenylalanine and L-tyrosine. rsc.orgencyclopedia.pubub.edumdpi.comnih.gov L-phenylalanine contributes to the C6-C1 fragment, forming ring A and the benzylic position (C-6), while L-tyrosine is the precursor for ring C, the two-carbon side chain (C-11 and C-12), and the nitrogen atom (C6-C2-N). ub.edu

A key intermediate in the biosynthesis of all Amaryllidaceae alkaloids is norbelladine (B1215549). rsc.orgencyclopedia.pubuqtr.ca Norbelladine is formed by the condensation of tyramine (B21549), derived from L-tyrosine, and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), which is derived from L-phenylalanine through the phenylpropanoid pathway. rsc.orgencyclopedia.pubmdpi.com

Following the formation of norbelladine, a crucial step involves oxidative phenol (B47542) coupling of 4′-O-methylnorbelladine, a methylated derivative of norbelladine. rsc.orgencyclopedia.pubmdpi.com This coupling can occur in different regioselective ways (ortho-para', para-para', or para-ortho'), leading to the diverse structural types of AAs. rsc.orgencyclopedia.pub The para-para coupling of O-methylnorbelladine leads to the dienone intermediate, which subsequently undergoes intramolecular Michael addition to form noroxomaritidine. scispace.com Noroxomaritidine has been shown to be a precursor for ismine. rsc.orgub.edu

The formation of this compound has also been linked to the crinine-haemanthamine series. ub.edu It is proposed that this compound can be a transformation product within this series, potentially involving the loss of a two-carbon bridge from an oxocrinine skeleton. ub.edu

Proposed Biosynthetic Pathway Intermediates Leading to this compound

Precursor/IntermediateOriginRole in Pathway
L-PhenylalaninePrimary MetabolismPrecursor of C6-C1 unit and 3,4-DHBA
L-TyrosinePrimary MetabolismPrecursor of C6-C2-N unit and tyramine
3,4-Dihydroxybenzaldehyde (3,4-DHBA)Phenylpropanoid Pathway (from L-Phe)Condenses with tyramine to form norbelladine
TyramineDecarboxylation of L-TyrCondenses with 3,4-DHBA to form norbelladine
NorbelladineCondensation of tyramine and 3,4-DHBACommon intermediate for all Amaryllidaceae alkaloids
4′-O-methylnorbelladineMethylation of norbelladineUndergoes oxidative phenol coupling
NoroxomaritidinePara-para' coupling of 4′-O-methylnorbelladinePrecursor for this compound, haemanthamine (B1211331), and haemanthidine (B1194808) rsc.orgub.eduscispace.com
OxocrinineCrinine-haemanthamine seriesProposed intermediate in this compound formation ub.edu

Enzymatic Mechanisms in this compound Biosynthesis

Several enzyme families are involved in the complex biosynthesis of Amaryllidaceae alkaloids. These include oxidoreductases, transferases, and lyases. rsc.org Key enzymatic steps include oxidation, reduction, hydroxylation, methylation, phenol-phenol coupling, and oxide bridge formation. encyclopedia.pubmdpi.com

Enzymes involved in the early stages of AA biosynthesis include phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to trans-cinnamic acid in the phenylpropanoid pathway. encyclopedia.pubmdpi.com Tyrosine decarboxylase (TYDC) catalyzes the production of tyramine from L-tyrosine. mdpi.commdpi.com Norbelladine synthase (NBS) is involved in the condensation of tyramine and 3,4-DHBA to form norbelladine. encyclopedia.pubmdpi.comnih.gov Noroxomaritidine reductase (NR) may also play a role in this condensation and the reduction of the imine intermediate. mdpi.comnih.gov

Oxidative phenol coupling, a critical step in generating the diverse AA skeletons, is primarily catalyzed by cytochrome P450 (CYP) enzymes, with laccases and peroxidases also potentially involved. rsc.orgnih.gov Specifically, CYP96T1 has been shown to catalyze the para-para' phenol coupling of 4′-O-methylnorbelladine, leading to the formation of noroxomaritidine isomers. mdpi.com

While some enzymes in the broader Amaryllidaceae alkaloid pathway have been identified and partially characterized, the specific enzymatic mechanisms directly involved in the conversion of precursors like noroxomaritidine or oxocrinine into this compound are less well-defined. mdpi.commdpi.com Further research is needed to identify and characterize the specialized enzymes catalyzing the later stages of this compound biosynthesis. mdpi.com

Radiotracer Studies and Mechanistic Elucidation in Biosynthesis

Radiotracer experiments have been instrumental in elucidating the biosynthetic pathways of Amaryllidaceae alkaloids, including providing evidence for the precursors of this compound. rsc.orgencyclopedia.pubnih.gov Early studies using radioactive labels have contributed significantly to understanding the mechanisms and pathways involved. rsc.org

Feeding experiments with labeled precursors have demonstrated the incorporation of noroxomaritidine into this compound in Sprekelia formosissima plants. rsc.orgub.eduscispace.com For example, administration of [6,10-³H₂; 12-¹⁴C]noroxomaritidine to Sprekelia formosissima resulted in the isolation of radioactive this compound. rsc.org The labeling pattern of the isolated radioactive this compound was analyzed to understand the transformation process. rsc.org It was observed that the radioactive this compound isolated from these experiments was specifically labeled at expected positions, supporting the proposed pathway from noroxomaritidine. ub.edu

Further radiotracer studies using doubly labeled [6R,10-³H₂]noroxomaritidine provided evidence for the stereospecificity of the benzylic oxidation occurring during the biosynthesis of this compound from noroxomaritidine. scispace.com These studies indicated the removal of a pro-R-hydrogen from the C-6 position of noroxomaritidine, a finding also observed in the conversion of haemanthamine to haemanthidine. scispace.com

These radiotracer studies, although conducted largely in the past, have provided crucial insights into the precursor-product relationships and some mechanistic aspects of this compound biosynthesis. rsc.orgub.eduscispace.com

Radiotracer Study Data (Example based on search results)

Administered PrecursorPlant SpeciesIncorporated into this compoundNotes
[6,10-³H₂, 12-¹⁴C]noroxomaritidineSprekelia formosissimaYesSpecific labeling observed; no ¹⁴C activity in this compound. rsc.orgub.edu
[6R,10-³H₂]noroxomaritidineSprekelia formosissimaYesEvidence for stereospecific benzylic oxidation (pro-R hydrogen removal). scispace.com

Catabolic Pathways and Degradation Research

Information regarding the catabolic pathways and degradation of this compound is limited. rsc.org While this compound is sometimes considered a catabolic product from the haemanthamine-type skeleton, the specific mechanistic aspects of this degradation pathway are not well-understood. rsc.orgencyclopedia.pubmdpi.com

Research into the degradation of organic compounds often involves studying microbial communities and their enzymatic capabilities. ird.frut.ee Degradation kinetics and mechanisms can be investigated using various analytical techniques to identify degradation products and propose pathways. researchgate.net However, specific studies focusing on the enzymatic or microbial degradation of this compound were not prominently found in the search results.

General principles of alkaloid catabolism in plants or microorganisms might involve enzymatic modifications such as oxidation, reduction, hydrolysis, or cleavage of the heterocyclic ring system. Research on the degradation of other complex organic molecules, such as phthalates or herbicides, highlights the role of specific enzymes like hydrolases and the influence of environmental conditions and microbial communities on degradation rates and pathways. ut.eeresearchgate.netopen.ac.uk Applying such approaches could potentially shed light on how this compound is catabolized in biological systems.

Further research is needed to elucidate the specific enzymes, microorganisms, and environmental conditions involved in the degradation of this compound.

Chemical Synthesis Strategies and Derivatization Methodologies

Total Synthesis Approaches for Ismine

The total synthesis of this compound has been achieved through various strategies, with a focus on efficiency and the construction of the core phenanthridine (B189435) skeleton. These approaches often employ modern synthetic methodologies to achieve the target molecule.

A notable and efficient total synthesis of this compound has been accomplished in a concise four-step sequence. This approach commences with commercially available starting materials and focuses on the rapid assembly of the key structural features of this compound.

A summary of a reported synthetic sequence is presented in the table below:

StepStarting MaterialReagents and ConditionsIntermediate/ProductYield
12-bromo-4,5-(methylenedioxy)benzoic acidSOCl₂, then methylamine2-bromo-N-methyl-4,5-(methylenedioxy)benzamide78%
22-bromo-N-methyl-4,5-(methylenedioxy)benzamide and 2-formylphenylboronic acidPd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 100 °CPhenanthridinone intermediate-
3Phenanthridinone intermediateLiAlH₄, THFThis compound-

Note: The table is a representation of a synthetic approach and specific yields for all steps may vary based on the cited literature.

Palladium-catalyzed cross-coupling reactions are pivotal in the modern synthesis of complex organic molecules, including this compound. beilstein-journals.orgnih.gov These reactions are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the phenanthridine core of this compound.

In one of the key steps of an this compound synthesis, a palladium-catalyzed intramolecular dehydrogenative C-H amination is employed. beilstein-journals.org This reaction facilitates the cyclization of a biaryl compound to form the dihydrophenanthridine intermediate. The reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and utilizes an oxidant like phenyliodine diacetate (PhI(OAc)₂). beilstein-journals.org

Furthermore, a consecutive aryl-aryl and N-aryl coupling reaction, catalyzed by palladium, has been utilized to form a phenanthridine derivative in a one-pot sequence. This highlights the efficiency of palladium catalysis in streamlining the synthetic process. The choice of ligand, such as tri(2-furyl)phosphine (B125338) (TFP), can be crucial for the success of these coupling reactions.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki or similar couplings), and reductive elimination to form the desired bond.

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules like Amaryllidaceae alkaloids to ensure the correct arrangement of atoms in the final structure. acs.org

In the context of synthesizing phenanthridine cores, regioselectivity often comes into play during C-H activation and arylation steps. For instance, in the palladium-catalyzed synthesis of phenanthridines from unsymmetrically substituted precursors, the cyclization can occur preferentially at a specific position. It has been observed that in the cyclization of an unsymmetrically substituted benzophenone-derived oxime ester, the reaction proceeds with the more electron-rich phenyl ring in a highly regioselective manner. acs.org This is a key consideration when designing a synthesis for a specifically substituted this compound analog.

While this compound itself is not chiral, the broader family of Amaryllidaceae alkaloids includes many chiral compounds. nih.gov Synthetic strategies towards these alkaloids often involve stereocontrolled reactions to install the correct stereochemistry. acs.org For example, dihydroxylation of a double bond in a cyclic precursor can occur from the less sterically hindered face of the molecule, leading to a specific diastereomer. acs.org Although this compound lacks stereocenters, the principles of stereocontrol are paramount in the synthesis of many of its parent family of alkaloids and would be crucial in the synthesis of chiral this compound derivatives.

Synthesis and Exploration of this compound Derivatives

The synthesis of this compound derivatives is a key area of research aimed at exploring the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the structure of this compound, researchers can identify the key chemical features responsible for its biological activity.

The structural modification of this compound to generate analogs can be achieved by altering the synthetic pathway or by post-synthesis modification of the this compound molecule. Given the synthetic routes to this compound, several points of modification are apparent.

One common strategy is to use substituted starting materials in the synthesis. For example, by starting with different substituted phenylboronic acids or aniline (B41778) derivatives, a variety of substituents can be introduced onto the aromatic rings of the phenanthridine core. This allows for the exploration of how different electronic and steric properties of these substituents affect the biological activity of the resulting this compound analogs.

Another approach is the modification of the functional groups present in this compound. The primary alcohol in this compound can be a site for derivatization, such as conversion to ethers, esters, or other functional groups. For instance, the natural occurrence of O-methylthis compound suggests that methylation of the hydroxyl group is a feasible modification.

The following table outlines potential structural modifications and the corresponding synthetic strategies:

Modification SitePotential ModificationSynthetic Strategy
Aromatic RingsIntroduction of various substituents (e.g., halogens, alkyl, alkoxy groups)Use of appropriately substituted starting materials in the total synthesis.
Methylamino GroupN-alkylation, N-acylationPost-synthesis modification of the secondary amine.
Hydroxyl GroupEtherification, esterificationPost-synthesis modification of the primary alcohol.

The phenanthridine scaffold is the core structural motif of this compound and a wide range of other biologically active compounds. Numerous synthetic methods have been developed for the construction of this important heterocyclic system. These methods provide a versatile toolbox for the synthesis of this compound and its derivatives.

Modern approaches to phenanthridine synthesis often rely on transition-metal catalysis. Palladium-catalyzed reactions, as discussed earlier, are prominent. These include intramolecular C-H amination and other cross-coupling strategies that form the central six-membered nitrogen-containing ring. beilstein-journals.orgnih.gov

One-pot syntheses are particularly attractive for their efficiency. For example, a one-pot transformation of biaryl dicarboxylic acids to (NH)-phenanthridinone derivatives has been developed, which proceeds through a Curtius rearrangement. chemrxiv.orgresearchgate.net While this yields a phenanthridinone, subsequent reduction can provide access to the phenanthridine core.

Cascade reactions also offer an elegant route to phenanthridines. These sequences can involve multiple bond-forming events in a single operation, rapidly building molecular complexity from simple precursors. Such strategies are valuable for creating libraries of phenanthridine derivatives for biological screening.

Atom Economy and Green Chemistry Principles in this compound Synthesis Research

The pursuit of sustainability in chemical synthesis has placed significant emphasis on the principles of green chemistry and atom economy. wikipedia.orgwordpress.com These principles advocate for the design of chemical processes that minimize waste, reduce the use of hazardous substances, and maximize the incorporation of all materials used in the process into the final product. wikipedia.org While dedicated green chemistry studies on the synthesis of this compound are not extensively documented, an analysis of existing synthetic routes through the lens of these principles, alongside developments in the synthesis of related alkaloids, provides a framework for evaluating and improving the environmental footprint of this compound production.

The concept of atom economy, in particular, offers a metric to assess the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. libretexts.orgprimescholars.com An ideal reaction would have 100% atom economy, where all atoms from the reactants are found in the product. wikipedia.org

A notable synthesis of this compound was reported by Guo et al. in 2017, involving a four-step sequence. researchgate.net This synthesis features a one-pot reaction for the construction of the phenanthridine core through a consecutive aryl-aryl and N-aryl coupling, which is a key step in the process. researchgate.net The application of palladium catalysis in this and similar syntheses of phenanthridines represents a move towards more efficient and selective chemical transformations. acs.orgbeilstein-journals.orgdntb.gov.ua

Further embracing green chemistry principles could involve several key areas of research for this compound synthesis:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. inovatus.es Research into more sustainable and efficient catalysts, potentially moving from palladium to more earth-abundant metals or even biocatalysts, could significantly improve the green credentials of this compound synthesis. Enzymatic cascades are being explored for the synthesis of other Amaryllidaceae alkaloids, which could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. livescience.ionih.gov

Solvent Selection: The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research into greener solvents, such as water, supercritical fluids, or bio-derived solvents like 2-Me-THF and t-amyl alcohol, for key steps like Suzuki-Miyaura couplings, could drastically reduce the environmental impact of this compound synthesis. nih.govgctlc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of new catalytic systems that operate under milder conditions is a key goal of green chemistry. Photochemical methods, for instance, have been used for the synthesis of phenanthridine derivatives and can often be performed at room temperature.

The tables below provide a theoretical analysis of the atom economy for a key reaction in a reported this compound synthesis and summarize potential green chemistry improvements.

Table 1: Theoretical Atom Economy Analysis of a Key Step in this compound Synthesis

Reaction StepReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Pictet-Spengler type reactionN-(2-bromobenzyl)aniline + Formaldehyde1,2,3,4-Tetrahydroisoquinoline derivativeWater94.5%
Suzuki Coupling2-bromo-N-methylaniline + (1,3-dioxolan-2-yl)boronic acidN-methyl-2-((1,3-dioxolan-2-yl)phenyl)anilineBoronic acid and bromide salts~75-85% (Depends on base and ligands)
Intramolecular C-H Arylation2-aryl-N-methylaniline derivativePhenanthridine coreH-X (acid)>95%

Note: The data in this table is illustrative and based on typical reaction stoichiometries. The actual atom economy can vary depending on the specific reagents and conditions used.

Table 2: Potential Green Chemistry Improvements for this compound Synthesis

Green Chemistry PrincipleConventional MethodPotential Greener AlternativeResearch Findings/Rationale
Catalysis Homogeneous Palladium CatalystsHeterogeneous catalysts, biocatalysis (e.g., enzymes like norbelladine (B1215549) synthase)Heterogeneous catalysts are easier to separate and recycle. Enzymatic synthesis offers high selectivity and mild reaction conditions, as explored for other Amaryllidaceae alkaloids. researchgate.netsemanticscholar.org
Solvents Toluene, Dichloromethane, THFWater, Ethanol, 2-Me-THF, Ionic LiquidsUse of aqueous media for Suzuki reactions has been shown to be effective. gctlc.org Bio-derived solvents reduce reliance on petrochemicals. nih.gov
Reagents Stoichiometric bases (e.g., K2CO3)Catalytic amounts of a recyclable baseMinimizes inorganic waste streams.
Energy High-temperature refluxMicrowave-assisted synthesis, photochemistry, room temperature reactionsMicrowave heating can significantly reduce reaction times. Photochemical routes to phenanthridines are known.
Derivatization Use of protecting groups for amine/hydroxyl functionsProtecting-group-free synthesisIncreases step and atom economy by avoiding protection/deprotection steps. nih.govnih.gov

Derivatization Methodologies

Chemical derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. science.gov This is often done to enhance the analyte's properties for separation and detection in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.comlibretexts.org The this compound molecule contains two primary functional groups amenable to derivatization: a secondary amine and a primary alcohol (hydroxyl group).

For the secondary amine, common derivatization techniques include:

Acylation: Reaction with acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form stable amide derivatives. These derivatives are more volatile and have excellent properties for GC with electron capture detection (ECD) or mass spectrometry (MS). jfda-online.com

Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. This increases volatility and thermal stability. sigmaaldrich.com

Carbamate formation: Reaction with chloroformates, such as propyl chloroformate, to form carbamates which are suitable for GC analysis. phenomenex.com

For the primary alcohol (hydroxyl group), derivatization strategies often overlap with those for amines:

Silylation: BSTFA and other silylating reagents are highly effective for converting hydroxyl groups to their corresponding TMS ethers, which greatly increases their volatility for GC analysis. sigmaaldrich.com

Acylation/Esterification: Acylating agents like acetic anhydride or benzoyl chloride can convert the alcohol to an ester. libretexts.org This is useful for both GC and HPLC, as it can introduce a chromophore (in the case of benzoyl chloride) for enhanced UV detection. nih.govresearchgate.net

Table 3: Potential Derivatization Reagents for this compound's Functional Groups

Functional GroupDerivatization MethodReagent ExamplePurpose/Benefit
Secondary Amine AcylationTrifluoroacetic anhydride (TFAA)Increases volatility for GC; enhances detection by ECD and MS. jfda-online.com
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility and thermal stability for GC analysis. sigmaaldrich.com
Carbamate FormationPropyl chloroformateForms stable derivatives suitable for GC. phenomenex.com
Hydroxyl (Alcohol) SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility for GC analysis. sigmaaldrich.com
Acylation/EsterificationAcetic AnhydrideForms a more volatile ester for GC.
Benzoyl ChlorideIntroduces a chromophore for enhanced UV detection in HPLC. libretexts.org

Reactivity Profiles and Mechanistic Chemical Studies of Ismine

Investigation of Phenanthridine (B189435) Alkaloid's Chemical Reactivity

The chemical reactivity of the phenanthridine nucleus, the structural core of alkaloids like Ismine, is characterized by its aromaticity and the presence of a nitrogen heteroatom. This structure confers a degree of stability, yet also provides sites for chemical modification.

The phenanthridine system is generally resistant to common oxidizing agents. wikipedia.org It is a weak base due to the delocalization of the nitrogen lone pair of electrons within the aromatic system. wikipedia.org However, it can be protonated to form phenanthridinium salts. The nitrogen atom can also undergo alkylation, for instance, to form a methiodide. wikipedia.org

The core reactivity of phenanthridine alkaloids often involves reactions that functionalize the heterocyclic ring system. These reactions can be broadly categorized as follows:

Electrophilic Aromatic Substitution: While the electron-withdrawing nature of the nitrogen atom deactivates the ring system towards electrophilic attack compared to benzene, substitution reactions can still occur, often requiring harsh conditions. The position of substitution is directed by the existing substituents on the rings.

Nucleophilic Addition: The quaternary iminium form of phenanthridine alkaloids is susceptible to nucleophilic attack. nih.gov This reactivity is crucial for some of their biological activities, where they may react with biological nucleophiles like amines or thiols. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods have enabled a wide range of functionalizations at various positions of the phenanthridine core. Palladium-catalyzed reactions, for example, have been employed for trifluoromethylation and arylation at the 6-position. researchgate.net

A summary of common reactivity patterns is presented in the table below.

Reaction TypeReagents/ConditionsProduct Type
N-AlkylationAlkyl halides (e.g., CH₃I)Quaternary phenanthridinium salts
OxidationResists common oxidantsGenerally unreactive
Nucleophilic AdditionNucleophiles (e.g., R-Li, Grignard) on iminium saltsSubstituted dihydrophenanthridines
Radical CyclizationRadical initiators (e.g., AIBN), Bu₃SnHPhenanthridine derivatives
Metal-Catalyzed C-H ActivationTransition metals (e.g., Pd, Rh, Cu)Functionalized phenanthridines

Elucidation of Reaction Mechanisms

The synthesis and transformation of phenanthridine alkaloids proceed through a variety of well-studied reaction mechanisms.

One of the classical methods for synthesizing the phenanthridine core is the Morgan-Walls reaction . This process involves the cyclodehydration of an o-formamidobiphenyl using a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.org The use of a high-boiling solvent such as nitrobenzene (B124822) can improve reaction yields by allowing for higher temperatures. wikipedia.org

Another significant mechanistic pathway involves intramolecular C–H amination . For instance, a metal-free synthesis of phenanthridines from 2-biarylmethanamines has been developed using iodine under visible light. acs.org The proposed mechanism suggests that visible light plays a crucial role in both the iodine-supported C–H amination and the subsequent oxidation of the 5,6-dihydrophenanthridine (B3050675) intermediate to the final aromatic product. acs.org

Cascade reactions have also been developed for the selective synthesis of phenanthridine derivatives. For example, the reaction of o-arylanilines with alkynoates can lead to either dihydrophenanthridine or phenanthridine products. acs.org Mechanistic studies indicate that the formation of the dihydrophenanthridine scaffold involves an initial C(sp²)–H alkenylation of the 2-arylaniline, followed by an intramolecular aza-Michael addition. acs.org At elevated temperatures, the dihydrophenanthridine intermediate can undergo a retro-Mannich-type reaction, involving C-C bond cleavage, to yield the corresponding phenanthridine. acs.org

Studies on Radical Reactions Involving Phenanthridine Alkaloids

Radical reactions have emerged as a powerful tool for the synthesis and functionalization of phenanthridine alkaloids, often proceeding under mild conditions.

A common strategy is the radical-mediated cyclization of suitable precursors. For example, diaryl-imines can be converted to 6-arylphenanthridine derivatives via a homolytic aromatic substitution pathway. nih.gov The reaction is initiated by an imidoyl-H atom abstraction using a radical initiator, such as the tert-butoxyl radical (t-BuO•) generated from di(tert-butyl)peroxide. nih.gov The resulting imidoyl radical undergoes intramolecular cyclization onto the adjacent aryl ring, followed by an oxidative aromatization step to form the phenanthridine product. nih.gov

Another approach involves the radical cyclization of 2-isocyanobiphenyls . researchgate.netresearchgate.net In these reactions, a radical species adds to the isocyano group, generating an imidoyl radical which then cyclizes. This method has been used to introduce various substituents at the 6-position of the phenanthridine core, including trifluoromethyl, difluoromethyl, and phosphoryl groups. researchgate.net The reaction can be initiated by various means, including chemical radical initiators, transition metal catalysts, or photoredox catalysis. researchgate.netresearchgate.net The use of a radical scavenger like TEMPO has been shown to inhibit these reactions, providing evidence for the radical mechanism. researchgate.net

Furthermore, photo-induced radical reactions have been developed. The photolysis of certain precursors can generate radical intermediates that cyclize to form the phenanthridine skeleton. acs.org For example, an SRN1 (substitution nucleophilic radical) reaction of o-haloarylbenzylamines under photoinitiation can produce phenanthridines in good yields. nih.gov

Structure-Reactivity Relationship (SRR) Studies

Structure-reactivity relationship (SRR) studies of phenanthridine alkaloids are often intertwined with their biological activity, as subtle changes in their structure can significantly impact their chemical properties and, consequently, their interactions with biological targets.

For instance, the presence of a quaternary nitrogen in the phenanthridine ring, forming an iminium ion, is a key structural feature that influences reactivity. nih.gov This cationic nature makes the molecule susceptible to nucleophilic attack, which is believed to be a mechanism for the biological activity of some benzo[c]phenanthridine (B1199836) alkaloids like sanguinarine (B192314) and chelerythrine, allowing them to modify DNA and proteins. nih.gov However, other studies suggest that the iminium group is not always essential for cytotoxicity, indicating that other structural features also play a crucial role. nih.gov

Structure-activity relationship studies of phenanthridine-based inhibitors of the Bcl-XL protein have identified specific structural motifs required for binding affinity and specificity. acs.org These studies involve the synthesis of a series of analogues and measuring their inhibitory constants, allowing for the correlation of structural features with biological function, which is a direct consequence of the molecule's reactivity and intermolecular interactions. acs.org

Biological Mechanisms and Molecular Interactions of Ismine in Vitro Research Focus

Cellular Signaling Pathway Modulation

Cellular signaling pathways are complex networks that dictate fundamental cellular activities. The modulation of these pathways by small molecules is a cornerstone of pharmacological research.

Research on Wnt Signaling Pathway Activation and Protein Interactions

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases. nih.gov This pathway's activation involves a cascade of protein-protein interactions, leading to the accumulation of β-catenin in the nucleus and the subsequent activation of target genes. mdpi.com

A thorough search of scientific databases and literature reveals a lack of specific in vitro studies investigating the effects of Ismine on the Wnt signaling pathway. There is no available research detailing whether this compound activates or inhibits this pathway, nor are there any documented studies on its specific interactions with key proteins in the Wnt cascade, such as β-catenin, GSK-3β, or TCF/LEF transcription factors.

Molecular Target Identification and Characterization

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. This often involves studying its interactions with specific enzymes and proteins.

Enzyme Inhibition and Binding Studies (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Various natural and synthetic compounds, including some alkaloids, have been investigated as α-glucosidase inhibitors. nih.govresearchgate.net

However, there are no specific in vitro studies available that detail the inhibitory activity of this compound against α-Glucosidase. Consequently, data regarding its IC50 value, the kinetics of inhibition (e.g., competitive, non-competitive), or its binding interactions with the active site of the enzyme are not present in the current body of scientific literature.

Broader Biological Activity Mechanisms

Beyond specific signaling pathways and enzymes, research often explores the wider biological effects of compounds, such as their potential to protect neurons or combat microbes.

Research into Neuroprotective Mechanisms

Neuroprotection refers to the preservation of neuronal structure and function. nih.gov Various natural compounds, including other alkaloids, have been studied for their potential neuroprotective effects, which can be mediated through mechanisms like reducing oxidative stress, inhibiting neuroinflammation, and modulating signaling pathways related to neuronal survival. nih.govmdpi.com

Despite the interest in alkaloids as potential neuroprotective agents, there is a notable absence of in vitro research specifically investigating the neuroprotective mechanisms of this compound. Studies on cell viability in neuronal cell lines, modulation of inflammatory markers, or effects on pathways involved in neuronal apoptosis following exposure to this compound have not been published.

Research into Antimicrobial Mechanisms

The rise of antibiotic resistance has spurred the search for new antimicrobial agents from natural sources, including alkaloids. nih.govnih.gov In vitro antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) against various microorganisms.

While one study mentions the synthesis of this compound and its classification as a bioactive alkaloid, it primarily focuses on the chemical synthesis process. researchgate.net The same study references the antimicrobial activity of a crude alkaloid extract from Crinum angustum, which contains multiple alkaloids. The extract showed some activity against several microbial strains, with IC50 values ranging from 156 to 625 μg/mL against certain bacteria and an IC50 of 78 μg/mL against Candida albicans. researchgate.net However, this research does not isolate the specific contribution of this compound to this activity, nor does it delve into the underlying antimicrobial mechanisms of this compound itself. There is no available data from dedicated in vitro studies on this compound's specific antimicrobial spectrum or its mode of action against bacteria or fungi.

Research into Antifungal Mechanisms

The antifungal potential of Amaryllidaceae alkaloids as a chemical class is well-documented, with various compounds from this family demonstrating inhibitory effects against a range of fungal pathogens. nih.govnih.gov In vitro studies on related alkaloids, such as lycorine (B1675740), have shown activity against clinically relevant Candida species, with Minimum Inhibitory Concentrations (MICs) reported to be 64 μM against Candida albicans. nih.gov The proposed antifungal mechanisms for Amaryllidaceae alkaloids are multifaceted and are thought to involve the inhibition of protein synthesis. nih.gov This class of compounds may interfere with peptide bond formation by binding to fungal ribosomes. nih.gov Other potential mechanisms include disruption of the fungal cell wall and membrane integrity, as well as interference with morphological processes like budding and hyphal growth. nih.gov

While the broader family of Amaryllidaceae alkaloids exhibits these antifungal properties, specific in vitro studies detailing the antifungal mechanisms and providing MIC values for this compound against various fungal strains are not extensively available in the current body of scientific literature. Further research is required to specifically determine the antifungal profile of this compound and to understand its precise molecular targets within fungal cells.

Research into Cytotoxicity Mechanisms in Model Systems

The cytotoxic effects of this compound have been investigated in several in vitro studies, primarily focusing on its potential as an anticancer agent. Research has shown that this compound exhibits cytotoxic activity against various cancer cell lines, with reported half-maximal inhibitory concentration (IC50) values ranging from 0.81 to 13 µM. nih.gov

One study highlighted the mechanistic aspects of cytotoxicity for alkaloids within the this compound structural group. nih.gov The molecular architecture of these compounds, particularly the biaryl this compound nucleus, is considered a key factor in their cytotoxic response. nih.gov The transformation of this nucleus, such as the formation of a B-ring to create an isoquinoline (B145761) motif, appears to enhance the cytotoxic effects of these Amaryllidaceae alkaloids. nih.gov

In contrast, a derivative of this compound, northis compound (the N-demethylated variant), has demonstrated poor cytotoxic effects. In a study involving the PC-3 prostate adenocarcinoma cell line, northis compound showed a low level of cell viability reduction, with the lowest viability being 65% at the highest tested concentration of 50 µM. nih.gov This suggests that the N-methyl group in the this compound structure may play a significant role in its cytotoxic potency.

While these findings provide initial insights into the cytotoxic potential of this compound, the precise molecular mechanisms underpinning this activity are still under investigation. The induction of apoptosis and cell cycle arrest are common mechanisms of action for many anticancer compounds, including other Amaryllidaceae alkaloids. researchgate.netmdpi.com Further research is necessary to determine if this compound follows these or other pathways to exert its cytotoxic effects on cancer cells.

Below is a data table summarizing the available in vitro cytotoxicity data for this compound.

CompoundCell LineIC50 (µM)
This compoundVarious Cancer Cell Lines0.81 - 13

Table 1: In Vitro Cytotoxicity of this compound

Advanced Analytical Methodologies for Ismine Research

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methodologies are indispensable for determining the molecular structure of Ismine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that, when integrated, allows for a comprehensive structural assignment. onyxipca.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules like this compound. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed in the characterization of this compound and its derivatives. researchgate.net

¹H NMR spectroscopy provides data on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the biphenyl (B1667301) system, the methylenedioxy group, the methanol (B129727) group, and the N-methyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state. While specific, complete spectral data for this compound is dispersed in literature, analysis of related Amaryllidaceae alkaloids provides expected ranges for chemical shifts. miamioh.edunih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 7.5110 - 150
-OCH₂O- (Methylenedioxy)~5.9~101
-CH₂OH (Methanol)4.0 - 4.560 - 65
N-CH₃ (N-methyl)2.5 - 3.030 - 40
NHVariable, broadN/A

Note: These are predicted values based on general chemical shift tables and data from similar alkaloid structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.ukwikipedia.org When a molecule of this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion of this compound is C₁₅H₁₅NO₃, with a calculated molecular mass of approximately 257.28 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the determination of the elemental formula.

Electron Ionization (EI) is a common ionization technique that causes the molecular ion to fragment into smaller, characteristic charged particles. The analysis of these fragments provides valuable clues about the molecule's structure. For this compound, fragmentation would likely occur at the bonds connecting the two aromatic rings, the methanol group, and the N-methyl group.

A study on the alkaloid profile of Hippeastrum cultivars identified this compound and reported its key mass spectral fragments.

Table 2: Mass Spectrometry Data for this compound

Ionm/z (Mass-to-Charge Ratio)Relative Intensity (%)Putative Fragment Identity
[M]⁺25728Molecular Ion
[M-H₂O]⁺23910Loss of water from the methanol group
[M-H₂O-H]⁺238100Subsequent loss of a hydrogen radical (Base Peak)
[M-CH₂OH]⁺226Not ReportedLoss of the hydroxymethyl group
[M-H₂O-CO]⁺2117Loss of water and carbon monoxide
19610Further fragmentation
1808Further fragmentation
13910Further fragmentation

Data sourced from a GC-MS analysis of Hippeastrum cultivars.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to study its electronic properties.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic and methyl groups, C=C stretches of the aromatic rings, and C-O stretches of the ether and alcohol groups.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching, H-bonded3200 - 3600 (broad)
Amine (N-H)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1400 - 1600
C-O (Ether, Alcohol)Stretching1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its conjugated biphenyl chromophore. The position and intensity of these absorptions can be influenced by the substituents on the aromatic rings and the solvent used for the analysis.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the isolation of this compound from natural sources, for its purification, and for the determination of its purity. stackexchange.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods in this compound research.

High-Performance Liquid Chromatography (HPLC) for this compound Research

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts. onyxipca.compharmaguideline.comthermofisher.comyoutube.com The separation is based on the differential partitioning of this compound between a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC is commonly used for the analysis of alkaloids. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of this compound is influenced by factors such as the exact composition and pH of the mobile phase, the column temperature, and the flow rate. Detection is often achieved using a UV detector, set at a wavelength where this compound exhibits strong absorbance.

Table 4: General HPLC Parameters for Amaryllidaceae Alkaloid Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile or methanol)
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis Diode Array Detector (DAD) at a wavelength between 200-400 nm
Column Temperature 25 - 40 °C

Note: These are general parameters and require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Content Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the identification and quantification of volatile and thermally stable compounds like this compound, particularly in the analysis of alkaloid profiles in plant extracts. nih.govukaazpublications.comnih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides mass spectral data for their identification.

The analysis of Amaryllidaceae alkaloids, including this compound, by GC-MS has been well-documented. The retention index (or retention time) of this compound on a specific GC column is a characteristic parameter that aids in its identification. The coupled mass spectrometer provides definitive structural information based on the molecular ion and fragmentation pattern, as discussed in section 6.1.2.

Table 5: GC-MS Parameters Used for the Analysis of Amaryllidaceae Alkaloids

ParameterTypical Conditions
GC System Agilent 6890+ or similar
Column HP-5 MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar nonpolar capillary column
Carrier Gas Helium
Injector Temperature 250 - 280 °C
Oven Temperature Program Initial temperature of 100°C, ramped to 300°C. A typical program might be: start at 100°C, increase to 180°C at a rate of 15°C/min, then increase to 300°C at 5°C/min, and hold for a period.
MS Detector Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40 - 600

Data based on methods reported for the analysis of Amaryllidaceae alkaloids.

Quantitative and Qualitative Analytical Protocols for Compound Research

Content Analysis Methodologies for Chemical Compounds

Content analysis in the context of chemical research refers to the identification and quantification of the chemical constituents of a sample. For a compound such as this compound, this involves isolating it from a complex mixture, confirming its identity, and measuring its purity or concentration. A variety of chromatographic and spectroscopic methods are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantitative analysis of alkaloids like this compound. researchgate.net It separates compounds in a liquid mixture by passing them through a column packed with a solid adsorbent material. The separation is based on the differential interactions of the compounds with the stationary and mobile phases. For this compound analysis, a reversed-phase HPLC method is typically employed.

A hypothetical HPLC analysis of this compound might utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, buffered with an agent like trifluoroacetic acid to ensure good peak shape. researchgate.net Detection can be achieved using a Diode Array Detector (DAD) or a Refractive Index Detector (RID), the latter being a universal detector that responds to changes in the refractive index of the eluent. mdpi.comshimadzu.com

Interactive Table: Hypothetical HPLC Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-30 min, 10-90% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector DAD (254 nm) / RID
Injection Volume 10 µL
Expected Retention Time ~15.2 min

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wiley.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. While some alkaloids may require derivatization to increase their volatility, GC-MS can provide detailed structural information and sensitive quantification.

In a typical GC-MS analysis of Amaryllidaceae alkaloids, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. wiley.com The compounds are separated based on their boiling points and interactions with the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

Interactive Table: Plausible GC-MS Data for this compound

Retention Time (min)Major m/z FragmentsRelative Abundance (%)
18.5257 (M+)40
24260
226100
19835
16955

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for the qualitative analysis and structural elucidation of organic molecules like this compound. nih.gov It is based on the interaction of atomic nuclei with an external magnetic field. Both ¹H NMR and ¹³C NMR are routinely used. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of information about the molecular structure. oregonstate.edupdx.eduksu.edu.sa

Data Analysis Methods in Chemical Research

The data generated from the analytical instruments described above require careful analysis and interpretation to yield meaningful results.

Quantitative Data Analysis: In quantitative analysis, the primary goal is to determine the concentration of this compound in a sample. In techniques like HPLC and GC, the area under a chromatographic peak is directly proportional to the concentration of the compound that produced the peak. To determine the absolute concentration, a calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. The peak area of the unknown sample is then compared to the calibration curve to determine its concentration. researchgate.netmdpi.com

Qualitative Data Analysis: In qualitative analysis, the focus is on identifying the compound.

Spectroscopic Data Interpretation: In NMR spectroscopy, the chemical shifts of the protons and carbons are compared to established databases or predicted values to confirm the structure of this compound. compoundchem.comudel.edu The splitting patterns of the signals provide information about the connectivity of the atoms. In mass spectrometry, the fragmentation pattern of the molecule is analyzed. whitman.educhemguide.co.uk The molecular ion peak confirms the molecular weight of this compound, and the masses of the fragment ions provide clues about its substructures.

Chemometric Analysis: For complex datasets, such as those obtained from spectroscopic analysis of mixtures, chemometric methods can be employed. americanpharmaceuticalreview.com Techniques like Principal Component Analysis (PCA) can help to differentiate between samples and identify patterns in the data.

By integrating these advanced analytical methodologies and data analysis techniques, researchers can confidently identify and quantify this compound, paving the way for a deeper understanding of its chemical properties and biological significance.

Theoretical and Computational Chemistry Studies of Ismine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are used to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometries, energies, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Ismine

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency. While direct DFT studies focusing solely on the intrinsic properties of this compound are not extensively detailed in the provided search results, DFT has been applied in research involving related Amaryllidaceae alkaloids, a class to which this compound belongs. For instance, DFT calculations have been used to determine the relative and absolute configurations of new alkaloids mdpi.com. DFT has also been employed to confirm proposed reaction mechanisms and understand the role of kinetic controls in the synthesis of alkaloid-type compounds acs.org. In studies of related nitro-derivatives of N-methylaniline, van der Waals corrected DFT calculations were used to understand stacking interactions and hydrogen bonding researchgate.net. Ab initio DFT calculations have also been utilized for estimating the conformer ratios of related alkaloids in water ub.eduresearchgate.net. These examples suggest that DFT is a valuable tool for investigating the structural, electronic, and energetic aspects of this compound and its derivatives, providing insights into their stability, reactivity, and potential interactions.

Ab Initio Methods in this compound Research

Ab initio methods are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These methods, such as Hartree-Fock and post-Hartree-Fock approaches, can provide highly accurate descriptions of molecular properties. In the context of Amaryllidaceae alkaloids, ab initio DFT calculations have been applied to estimate the conformer ratios in water for related compounds ub.eduresearchgate.net. Additionally, ab initio calculations have been used to determine the correct stereochemical arrangement of molecular fragments by combining molar rotation angles psu.edu. While specific detailed ab initio studies focused exclusively on this compound's fundamental electronic structure are not prominently featured in the search results, the application of these methods in studying the stereochemistry and conformational preferences of related alkaloids highlights their relevance for obtaining accurate molecular descriptions within this class of compounds, which would include this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for studying the behavior of molecules, particularly large and complex systems or their interactions in dynamic environments. These methods provide insights into molecular flexibility, conformational changes, and interaction dynamics.

Conformational Analysis and Dynamics of this compound

Conformational analysis is crucial for understanding the possible three-dimensional arrangements of a molecule, which can significantly influence its properties and interactions. While the term "conformational analysis" for this compound specifically is not detailed in the snippets, molecular dynamics (MD) simulations, which inherently involve the study of molecular dynamics and conformational changes over time, have been extensively applied to this compound. MD simulations were performed to evaluate the dynamic stability and interaction patterns of this compound with proteins such as Androgen Receptor (AR), Estrogen-Sensitive Receptor Alpha (ESR-1), and Epidermal Growth Factor Receptor (EGFR) springermedizin.denih.govresearchgate.net. These simulations, typically conducted over timescales like 100 ns, provide data on the stability of protein-ligand complexes and reveal conformational fluctuations of both the protein and this compound springermedizin.deresearchgate.net. For instance, MD simulation of the AR-Ismine complex demonstrated high stability with minimal conformational changes springermedizin.de. Analysis of MD trajectories provides insights into key interactions and their persistence over time springermedizin.de.

Molecular Mechanics Simulations

Molecular mechanics (MM) simulations utilize classical physics principles and force fields to approximate the potential energy of a molecular system. While less computationally demanding than quantum mechanics, MM is well-suited for studying large systems and long timescales, particularly in molecular dynamics simulations and molecular docking. The search results indicate that molecular mechanics is a recognized approach in computational chemistry, often used in conjunction with electron structure theory unpatti.ac.id. Molecular dynamics simulations, which rely on molecular mechanics force fields (e.g., CHARMM36m force field used for this compound-protein simulations springermedizin.de), are widely applied to study the dynamic behavior of this compound in complex with proteins springermedizin.denih.govresearchgate.netresearchgate.netnih.gov. Although specific details about the parameterization of this compound for molecular mechanics force fields are not provided, the successful application of MD simulations suggests that appropriate force fields are available or can be developed for studying this compound's mechanical and dynamic properties.

Computational Approaches for Molecular Interactions

Computational methods are widely used to predict and analyze the interactions between this compound and other molecules, particularly biological macromolecules like proteins. These studies are fundamental in understanding the molecular basis of this compound's potential biological activities.

Molecular docking is a key computational technique used to predict the preferred binding orientation and affinity of a ligand (like this compound) to a receptor (like a protein). Studies have utilized molecular docking to assess the binding interactions of this compound with various protein targets, including AR, ESR-1, EGFR, AChE, BuChE, NMDA, GSK-3, and α-glucosidase ub.eduresearchgate.netspringermedizin.denih.govunpatti.ac.idresearchgate.netnih.govnih.govresearchgate.netcolab.wsresearchgate.netpreprints.org. Docking scores are generated to estimate the binding energy, with more negative scores generally indicating stronger binding affinity unpatti.ac.id. For example, this compound showed favorable docking scores with AR and ESR-1 compared to a reference compound in one study springermedizin.de. In another study focusing on α-glucosidase inhibition, this compound exhibited a docking score of -64.42 kcal/mol unpatti.ac.idresearchgate.net. Molecular docking helps identify potential binding sites and key residues involved in the interaction unpatti.ac.id.

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more realistic and dynamic picture of the protein-ligand complex nih.gov. MD simulations assess the stability of the docked complex over time and capture conformational changes and the persistence of interactions in a simulated physiological environment springermedizin.deresearchgate.net. For this compound, MD simulations have confirmed the stability of its complexes with AR, ESR-1, and EGFR over 100 ns trajectories, showing consistent binding patterns springermedizin.denih.govresearchgate.netresearchgate.net. Analysis of MD trajectories includes metrics like Root Mean Square Deviation (RMSD) to evaluate the stability of the protein-ligand complex springermedizin.de.

These computational approaches, particularly molecular docking and dynamics simulations, are crucial for elucidating the molecular mechanisms underlying this compound's interactions with biological targets and are integral to in silico drug discovery and mechanism of action studies unpatti.ac.idnih.gov.

Protein-Ligand Docking and Binding Energy Calculations

Protein-ligand docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a protein target nih.govhznu.edu.cn. This method aims to identify potential molecular interactions at the binding site of proteins nih.govhznu.edu.cn. Docking studies generate a docking score, which is often used for hit identification in computer-aided drug design hznu.edu.cn.

This compound has been investigated through molecular docking against several protein targets. In one study focusing on potential mechanisms against non-small cell lung cancer, this compound was docked to the androgen receptor (AR), epidermal growth factor receptor (EGFR), and estrogen-sensitive receptor alpha (ESR1) hznu.edu.cnnih.gov. This compound demonstrated the most stable ligand-protein interactions when docked to AR nih.govhznu.edu.cnnih.gov. Molecular dynamics (MD) simulations were further employed to confirm the stability of these interactions over a 100 ns trajectory, indicating strong and consistent binding with AR, moderate stability with ESR-1, and lower stability with EGFR nih.govhznu.edu.cnnih.gov.

Another molecular docking study explored the interaction of this compound, along with other alkaloids, with the α-glucosidase enzyme, a target relevant to antidiabetic activity nih.govnih.gov. Using the Protein-Ligand ANT-System (PLANTS) method, the anchoring score for this compound with α-glucosidase was calculated nih.govnih.gov. The active sites involved in binding were identified as Glu526, Gly555, and Pro556 nih.govnih.gov.

The docking scores obtained for several alkaloids, including this compound, against α-glucosidase are presented in the table below:

CompoundAnchoring Score (kcal/mol)
Homolycorine-60.83
This compound-64.42
Lycorine (B1675740)-71.20
Maritidine-61.82
Tazetine-65.02

Binding energy calculations, particularly free energy calculations, provide a more rigorous thermodynamic description of the protein-ligand interaction beyond simple docking scores wikipedia.orgreadthedocs.ioscience.govplantaedb.com. These calculations quantify the strength of the binding and can account for the dynamic nature of both the ligand and the protein, as well as the influence of the surrounding solvent readthedocs.ioscience.gov. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for calculating binding free energies due to their balance of accuracy and computational efficiency wikipedia.org. More complex methods, like alchemical free energy methods and potential of mean force (PMF) calculations based on molecular dynamics simulations, can also be employed for accurate binding free energy predictions readthedocs.ioscience.govplantaedb.com. While the docking studies mentioned above provide initial insights into this compound's interactions, detailed binding free energy calculations for this compound with its identified targets were not specifically detailed with numerical data in the reviewed literature, although MD simulations were used to assess binding stability nih.govhznu.edu.cnnih.gov.

Application of Machine Learning and Artificial Intelligence in this compound Research

The fields of Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being integrated into computational chemistry and drug discovery workflows to enhance efficiency and predictive power nih.govnih.govresearchgate.netfoodb.caresearchgate.netnih.gov. ML algorithms can learn complex relationships between chemical structures and biological activities from large datasets, improving the accuracy of predictions in areas such as molecular property prediction, virtual screening, and QSAR modeling juliahealth.orgwikidata.orgresearchgate.net. AI techniques, including generative AI, are also being explored for de novo molecular design and accelerating simulations nih.govfoodb.canih.gov.

However, based on the available search results, there were no specific studies identified that exclusively focused on applying advanced ML or AI methods directly to this compound for predicting its properties or activities, or for designing novel this compound-based compounds. The application of these technologies in the context of this compound research would likely involve leveraging general ML/AI tools and platforms used in computational chemistry to analyze data generated from methods like docking and potentially future experimental studies. The broader trend in the field indicates a growing adoption of ML and AI to enhance various computational chemistry tasks, which could benefit future investigations of this compound and related compounds nih.govnih.govfoodb.canih.gov.

Emerging Research Directions and Interdisciplinary Studies

Chemical Biology Research Avenues for Ismine

Chemical biology offers powerful tools to further investigate the biological functions and mechanisms of this compound.

High-Throughput Screening and Compound Library Integration

High-throughput screening (HTS) is a fundamental method in chemical biology and drug discovery that allows for the rapid assessment of large numbers of compounds against a specific biological target or pathway. istem.eusingerinstruments.com This approach is crucial for identifying molecules with desired activities from extensive compound libraries. istem.eusingerinstruments.comvipergen.com

Integrating this compound and its analogs into diverse compound libraries is a key step for future research. enamine.netunc.edu By including this compound in screening collections, researchers can test its activity against a wide range of biological targets and cellular processes in a systematic and efficient manner. singerinstruments.comvipergen.com This can lead to the discovery of new biological activities or confirm previously reported ones in different contexts. istem.eusingerinstruments.com

The data generated from HTS campaigns involving this compound can provide valuable insights into structure-activity relationships (SAR) when screening this compound analogs. This data can then inform the design and synthesis of novel compounds with enhanced potency or selectivity. metrionbiosciences.com

Potential Methodological Contributions from Materials Science Research

While primarily studied in a biological context, methodologies from materials science can offer unique perspectives and techniques applicable to this compound-related research, particularly in characterization and molecular design. washu.edua-star.edu.sgmines.edunims.go.jp

Advanced Characterization Techniques Applicable to this compound-Related Systems

Advanced characterization techniques commonly used in materials science can provide detailed information about the structure, properties, and interactions of this compound, especially when considering its behavior in different environments or formulations. uio.noavs.orggatech.eduuniv-grenoble-alpes.frwiley.com Techniques such as:

X-ray Diffraction (XRD): Can be used to determine the crystal structure of this compound, providing precise details about its molecular arrangement and solid-state properties. uio.no

Electron Microscopy (SEM, TEM): Offers high-resolution imaging to visualize the morphology of this compound crystals or particles, and can be coupled with energy-dispersive X-ray spectroscopy (EDS) for elemental analysis. uio.noavs.orggatech.eduuniv-grenoble-alpes.fr

Atomic Force Microscopy (AFM): Can probe the surface topography and mechanical properties of this compound samples at the nanoscale.

Spectroscopy Techniques (FTIR, Raman, NMR, Mass Spectrometry): Essential for confirming the chemical structure and purity of this compound and its synthetic intermediates or analogs. While standard in chemistry, advanced spectroscopic methods with higher sensitivity or spatial resolution, often employed in materials science, could be beneficial. uio.nouniv-grenoble-alpes.fr

Chromatographic Techniques (HPLC, GC-MS): Crucial for the isolation, purification, and quantitative analysis of this compound from natural extracts or synthetic mixtures. researchgate.netresearchgate.net

These techniques, when applied to this compound, can help researchers understand how its physical form influences its biological activity or stability, or characterize this compound when incorporated into delivery systems or novel materials.

Computational Materials Science Methods for Molecular Design Inspiration

Computational materials science employs simulation and modeling techniques to understand and predict the properties of materials at the atomic and molecular levels. mines.edunrel.govyoutube.comfrontiersin.orgletpub.com These methods can provide valuable inspiration for the design of this compound analogs with tailored properties. mines.edunrel.gov

Techniques such as:

Density Functional Theory (DFT): Can be used to calculate the electronic structure, stability, and reactivity of this compound and its potential modifications. mines.edunrel.gov

Molecular Dynamics (MD) Simulations: Can simulate the behavior of this compound molecules over time, providing insights into their conformational flexibility, interactions with solvents or other molecules, and dynamics in biological environments. researchgate.netmines.edunrel.gov MD simulations have been used to study the binding stability of this compound with target proteins. researchgate.net

Molecular Docking: Predicts the preferred orientation and binding affinity of this compound to target proteins, aiding in the identification of potential biological targets and informing the design of analogs with improved binding characteristics. researchgate.netresearchgate.netunpatti.ac.idresearchgate.net Studies have used molecular docking to evaluate the interaction of this compound with enzymes like α-glucosidase and proteins such as androgen receptor (AR), epidermal growth factor receptor (EGFR), and estrogen-sensitive receptor alpha (ESR1). researchgate.netresearchgate.netunpatti.ac.idresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develops predictive models correlating the chemical structure of this compound and its analogs with their biological activity, guiding the design of new compounds with desired potency and properties.

By using these computational tools, researchers can virtually screen potential this compound analogs, predict their properties, and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. mines.edunrel.govyoutube.comfrontiersin.org

Unexplored Biological Pathways and Targets for this compound and its Analogs

While some biological activities and targets of this compound have been reported, there remain many unexplored pathways and molecular targets that could be modulated by this compound and its synthetic analogs. researchgate.netresearchgate.netresearchgate.net

Current research indicates interactions with:

Wnt signaling pathway, specifically the DIX domain of Axin. researchgate.net

Enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant in neurodegenerative diseases like Alzheimer's. researchgate.net

NMDA receptors. researchgate.net

GSK3. researchgate.net

α-Glucosidase. unpatti.ac.idresearchgate.net

Androgen receptor (AR), epidermal growth factor receptor (EGFR), and estrogen-sensitive receptor alpha (ESR1). researchgate.net

However, the full spectrum of this compound's biological interactions is likely much broader. Future research could focus on:

Systematic target deconvolution studies: Employing techniques like activity-based protein profiling or pull-down assays coupled with mass spectrometry to identify proteins that directly bind to this compound in a cellular context.

Phenotypic screening: Testing this compound and its analogs in various cell-based assays designed to probe specific biological processes or disease states, without a preconceived target. singerinstruments.commedinadiscovery.com This could reveal unexpected activities.

Investigating interactions with other signaling pathways: Beyond Wnt, this compound might influence other crucial cellular signaling cascades involved in proliferation, differentiation, apoptosis, or immune responses.

Exploring antimicrobial mechanisms: Given its reported antibacterial and antifungal activities, further research is needed to identify the specific molecular targets and mechanisms by which this compound exerts these effects. researchgate.net

Studying effects on metabolic pathways: Investigations into enzymes like α-glucosidase suggest a potential role in metabolic regulation, which could be further explored. unpatti.ac.idresearchgate.net

Evaluating activity against neglected tropical diseases: Amaryllidaceae alkaloids, in general, are being investigated for their potential against various pathogens, suggesting this compound could also hold promise in this area. chemrxiv.org

Exploring these unexplored avenues using a combination of experimental and computational approaches is crucial for fully understanding the therapeutic potential of this compound and its analogs.

Future Advancements in this compound Synthetic Methodologies

Future advancements in this compound synthetic methodologies could focus on:

Exploring sustainable synthesis: Investigating greener chemistry approaches, such as using environmentally friendly solvents, catalysts, and reagents, and developing methods that require less energy.

Stereoselective synthesis: Given that this compound is a chiral molecule, developing stereoselective synthetic methods to produce specific enantiomers could be important for evaluating the stereoisomer-specific biological activities.

Flow chemistry and automation: Implementing flow chemistry techniques and automated synthesis platforms could enable the rapid and scalable production of this compound and its analogs.

Biocatalysis and chemoenzymatic synthesis: Utilizing enzymes or engineered microorganisms to perform specific steps in the synthesis could offer highly selective and environmentally friendly routes.

Synthesis of diverse analog libraries: Developing flexible synthetic strategies that allow for the facile introduction of various substituents and structural modifications to create diverse libraries of this compound analogs for SAR studies and lead optimization. researchgate.net

Advancements in these areas will be essential to support the growing research interest in this compound and facilitate its potential development as a therapeutic agent or a tool for chemical biology research.

Integration of Multi-Omic Approaches in this compound Research

The study of Amaryllidaceae alkaloids, including this compound, is benefiting from the integration of multi-omic technologies. These approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, are being applied to elucidate the complex biosynthetic pathways of these compounds in plants. nih.govuqtr.camdpi.com By analyzing multiple layers of biological data simultaneously, researchers aim to identify the genes, enzymes, and regulatory mechanisms involved in the production of alkaloids like this compound. nih.govmdpi.com

While the application of multi-omics to Amaryllidaceae alkaloids is a growing area, specific detailed findings solely focused on the integrated multi-omic analysis of this compound's biosynthesis or metabolism are still emerging. Early studies on the biosynthesis of this compound involved radiolabeling experiments, providing some initial insights into its formation, suggesting it may be a catabolic product from the haemanthamine-type skeleton. rsc.orgmdpi.com However, the mechanistic aspects of the catabolic pathway leading to this compound still have limited information available. rsc.org

The broader application of multi-omics in Amaryllidaceae research aims to overcome challenges such as the low abundance of these compounds in plants and the complexity of their biosynthetic routes. uqtr.ca This integrated approach is considered a promising avenue for the comprehensive elucidation of alkaloid biosynthesis and the identification and characterization of the enzymes involved, which would include those relevant to this compound's pathway. nih.govuqtr.ca

Development of Novel Analytical and Computational Tools for this compound Studies

Advancements in analytical and computational tools are significantly contributing to the study of this compound. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used for the identification and characterization of this compound in plant extracts. researchgate.netmdpi.comgrafiati.comturkjps.org This method allows for the determination of the alkaloid profile in various plant species. researchgate.netturkjps.org Other general analytical methods for alkaloids, such as UV spectrophotometry, HPLC-MS, and NMR spectroscopy, are also employed in the broader context of Amaryllidaceae alkaloid research, which can be applied to this compound. grafiati.comresearchgate.net

Computational chemistry methods, particularly molecular docking and molecular dynamics simulations, are increasingly utilized to investigate the potential biological interactions and activities of this compound. Molecular docking studies have been performed to predict the binding affinity of this compound to various protein targets, including enzymes like alpha-glucosidase and cholinesterases. unpatti.ac.idnih.govunpatti.ac.idresearchgate.net These studies provide insights into the potential inhibitory effects of this compound on these enzymes, which are relevant to conditions like diabetes and Alzheimer's disease. unpatti.ac.idnih.govunpatti.ac.idresearchgate.net For instance, in a study investigating the alpha-glucosidase inhibitory potential of compounds from Rhodomyrtus tomentosa, this compound showed a notable anchoring score in molecular docking simulations. unpatti.ac.idunpatti.ac.idresearchgate.net

CompoundAnchoring Score (kcal/mol)
Homolycorine-60.83
This compound-64.42
Lycorine (B1675740)-71.20
Maritidine-61.82
Tazetine-65.02

Data derived from molecular docking studies against α-glucosidase. unpatti.ac.idunpatti.ac.idresearchgate.net

Molecular dynamics simulations are also being employed to evaluate the dynamic stability and interaction patterns of this compound with specific protein targets, such as androgen receptor (AR), estrogen receptor alpha (ESR-1), and epidermal growth factor receptor (EGFR). springermedizin.de The application of these computational tools offers an economic and effective strategy for predicting biological activity and identifying potential drug candidates before experimental synthesis and biological assays. researchgate.net Tools like PASS online and the Protein-Ligand ANT-System (PLANTS) are examples of computational platforms used in studies involving this compound to predict biological activity profiles and perform docking simulations. unpatti.ac.idunpatti.ac.idresearchgate.net

The integration of these advanced analytical techniques and computational approaches is crucial for the comprehensive characterization of this compound, the elucidation of its biological roles, and the exploration of its potential therapeutic applications.

Q & A

Q. What are the established laboratory protocols for synthesizing imine compounds, and how do reaction conditions influence yield?

Imine synthesis typically involves condensation reactions between primary amines and carbonyl compounds (e.g., aldehydes/ketones). Key methodological considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols are preferred to stabilize intermediates .
  • Catalysts : Acidic (e.g., acetic acid) or dehydrating agents (e.g., molecular sieves) accelerate imine formation by removing water .
  • Temperature control : Reflux conditions (60–100°C) improve kinetics but may require inert atmospheres to prevent oxidation .
  • Yield optimization : Monitor reaction progress via TLC or NMR, and purify products via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing imine structures?

A multi-technique approach ensures structural validation:

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., CH=N peaks at δ 8.0–10.0 ppm), while ¹³C NMR confirms carbonyl conversion to imine bonds .
  • IR spectroscopy : Stretching frequencies for C=N (1640–1690 cm⁻¹) and absence of C=O peaks verify successful synthesis .
  • Elemental analysis : Quantifies C, H, N ratios to confirm purity .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. How do pH and temperature variations impact imine stability and degradation kinetics?

  • pH dependence : Acidic conditions protonate the imine nitrogen, increasing hydrolysis susceptibility. Buffered neutral-to-alkaline conditions enhance stability .
  • Thermal degradation : Arrhenius experiments (e.g., heating imines at 40–80°C) quantify activation energy (Ea) for hydrolysis, guiding storage recommendations .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed imine reaction mechanisms?

Contradictory data (e.g., competing intermediates in catalysis) require:

  • Isotopic labeling : Track atom migration (e.g., ¹⁵N-labeled amines) to distinguish pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • Computational modeling : Density Functional Theory (DFT) simulations map transition states and validate experimental observations .

Q. What computational strategies predict imine reactivity in drug design, and how are they validated experimentally?

  • Molecular docking : Screen imine-containing compounds against target proteins (e.g., kinases) to assess binding affinity .
  • QM/MM simulations : Combine quantum mechanics (electronic structure) and molecular mechanics (protein environment) to model enzyme-imine interactions .
  • Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ measurements) and crystallographic data .

Q. What experimental designs optimize imine-based catalysts for enantioselective synthesis?

  • High-throughput screening : Test chiral ligands (e.g., BINOL derivatives) and metal centers (e.g., Cu, Zn) to maximize enantiomeric excess (ee) .
  • Design of Experiments (DoE) : Vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions via response surface methodology .
  • In situ characterization : Use techniques like Raman spectroscopy to monitor catalyst-substrate interactions in real time .

Methodological Considerations

  • Data interpretation : Address contradictions by cross-referencing spectral data, kinetic profiles, and computational models .
  • Ethical compliance : Ensure proper disposal of imine byproducts (e.g., hydrolyzed aldehydes) per institutional guidelines .
  • Reproducibility : Document synthetic procedures, characterization data, and statistical analyses in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.